Formanilide
Overview
Description
Formanilide, also known as N-phenylformamide, is an organic compound with the chemical formula C7H7NO. It is the formamide derivative of aniline and appears as a colorless or white solid. This compound is notable for its role as an additive in rubber products and as a common synthetic intermediate in various chemical processes .
Mechanism of Action
Target of Action
Formanilide is a precursor to the fungicide mepanipyrim
Mode of Action
It is known that dehydration of this compound gives phenylisocyanide
Biochemical Pathways
Formanilides are important intermediates widely used in the synthesis of industrial chemicals, drugs, dyes, cosmetics, and food additives . Formylation of amines is an important method for the synthesis of these compounds . .
Pharmacokinetics
It is known that this compound exists as a mixture of trans and cis species in a chloroform solution . This suggests that the compound may have different pharmacokinetic properties depending on its isomeric form.
Result of Action
It is known that this compound is a precursor to the fungicide mepanipyrim , suggesting that it may have antifungal properties
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For example, this compound has been isolated from the culture broth of Perenniporia fraxinea , suggesting that it may be produced in certain microbial environments.
Biochemical Analysis
Biochemical Properties
Formanilide is the simplest aromatic molecule exhibiting a peptide bond . The peptide bond, –NH–C(O)–, is one of the most important linkages taking place in nature as it is the base for the binding of different amino acids in the formation of proteins . This compound serves as a model for studying the conformational isomerism of the peptide group and the large amplitude motions related to this functional group .
Cellular Effects
It is known that this compound is a precursor to the fungicide mepanipyrim , suggesting that it may have some biological activity.
Molecular Mechanism
It is known that dehydration of this compound gives phenylisocyanide , indicating that it can undergo chemical transformations under certain conditions.
Temporal Effects in Laboratory Settings
It is known that this compound exists as a mixture of trans and cis species with about the same abundance in a chloroform solution .
Metabolic Pathways
This compound is involved in multiple metabolic pathways such as denaturation of protein, oxidation of lipid, decomposition of reducing sugar, and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formanilide can be synthesized through several methods. One common approach involves the formylation of aniline using formic acid. This reaction can be carried out under reflux conditions in the presence of a dehydrating agent such as toluene, which helps to remove the water formed during the reaction . Another method involves the hydrogenation of nitroarenes to formanilides using a palladium catalyst in the presence of formic acid .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of aniline with dimethylformamide in the presence of an acid catalyst . This method is efficient and yields high purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Formanilide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-phenylformamide oxides.
Reduction: It can be reduced to aniline under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic aromatic substitution reactions using halogens or nitrating agents.
Major Products Formed:
Oxidation: N-phenylformamide oxides.
Reduction: Aniline.
Substitution: Various substituted formanilides depending on the substituent used.
Scientific Research Applications
Formanilide has a wide range of applications in scientific research:
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Comparison with Similar Compounds
- Benzamide
- Acetanilide
- N-methylformamide
Formanilide’s unique properties and versatility make it an important compound in various fields of research and industry.
Properties
IUPAC Name |
N-phenylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-6-8-7-4-2-1-3-5-7/h1-6H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDNPESBYVVLBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Record name | FORMANILIDE | |
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DSSTOX Substance ID |
DTXSID3025338 | |
Record name | Formanilide | |
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Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Formanilide is a white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS] | |
Record name | FORMANILIDE | |
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Record name | N-Phenylformamide | |
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Boiling Point |
520 °F at 760 mmHg (NTP, 1992), 271 °C | |
Record name | FORMANILIDE | |
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Record name | N-PHENYLFORMAMIDE | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | FORMANILIDE | |
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Solubility |
10 to 50 mg/mL at 77 °F (NTP, 1992), > 10% in benzene; > 10% in ether; > 10% ethanol, In water, 28.6 g/l @ 25 °C; 25.4 g/l @ 20 °C | |
Record name | FORMANILIDE | |
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Record name | N-PHENYLFORMAMIDE | |
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Density |
1.144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.186 @ 50 °C | |
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Record name | N-PHENYLFORMAMIDE | |
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Vapor Pressure |
0.00357 [mmHg], 3.57X10-3 mm Hg @ 25 °C | |
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Record name | N-PHENYLFORMAMIDE | |
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Color/Form |
White crystals | |
CAS No. |
103-70-8 | |
Record name | FORMANILIDE | |
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Record name | Formanilide | |
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Record name | FORMANILIDE | |
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Record name | N-PHENYLFORMAMIDE | |
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Melting Point |
115.9 to 117.5 °F (NTP, 1992), 46.6-47.5 °C | |
Record name | FORMANILIDE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Formanilide?
A1: this compound has the molecular formula C7H7NO and a molecular weight of 121.14 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Extensive spectroscopic data, including IR, UV, NMR (1H and 13C), and microwave spectra, has been reported for this compound. [, , , , , , , , ] These studies provide insights into its conformational dynamics, vibrational modes, and electronic structure.
Q3: Does this compound exhibit isomerism?
A3: Yes, this compound exists as two conformational isomers, cis and trans, arising from restricted rotation around the amide bond. [, , , , , , ] The trans isomer is generally more stable in the gas phase and nonpolar solvents. [, , ]
Q4: How does the conformation of this compound change upon complexation with water?
A4: Interestingly, studies show that complexation with water can switch the preferred conformation of this compound from trans to cis. [] This conformational switch is driven by the formation of sequential hydrogen bonds between water molecules and the cis amide and carbonyl groups. []
Q5: How does protonation affect the 13C NMR shifts in this compound?
A5: Protonation of this compound leads to characteristic shifts in its 13C NMR spectrum. The ring carbon directly attached to the amide group exhibits an upfield shift, while the remaining ring carbons and the carbonyl carbon show downfield shifts. [] This observation suggests a complex interplay of electronic effects upon protonation.
Q6: How does this compound behave under acidic and alkaline hydrolysis conditions?
A6: this compound undergoes hydrolysis under both acidic and alkaline conditions. [, , ] Acidic hydrolysis proceeds via a specific acid-catalyzed mechanism (AAC2), while alkaline hydrolysis follows a modified base-catalyzed mechanism (BAC2). [, ]
Q7: Can the hydrolysis rates of this compound derivatives be predicted?
A7: Yes, research has demonstrated a correlation between the calculated reaction enthalpies (using DFT methods) and the experimentally determined hydrolysis rate constants for various substituted Formanilides. [] This correlation allows for the prediction of hydrolysis rates for novel this compound derivatives.
Q8: Can this compound act as an ambident nucleophile in alkylation reactions?
A8: Yes, the this compound anion can undergo alkylation at either the nitrogen or oxygen atom, making it an ambident nucleophile. [, ] The site of alkylation is heavily influenced by the counterion and solvent. [, ] Alkali metal salts predominantly yield N-alkylated products, while silver salts favor O-alkylation. [, ]
Q9: Can this compound be used as a protecting group for anilines?
A9: Yes, due to its ability to undergo quantitative photodecarbonylation upon irradiation, this compound has been proposed as a photosensitive protecting group for anilines. []
Q10: What is the role of this compound in pesticide synergism?
A10: Certain this compound derivatives, particularly those with halogen or alkyl substituents on the phenyl ring, have shown synergistic effects when combined with various insecticides and acaricides. [, ] This synergistic activity is attributed, in part, to the inhibition of pesticide-degrading enzymes (oxidases and esterases) by Formanilides. [, ]
Q11: How is this compound employed in the synthesis of ureas?
A11: this compound can serve as a starting material for the synthesis of ureas via ruthenium-complex-catalyzed dehydrogenative coupling with amines. [] This reaction proceeds with the release of hydrogen gas and offers a novel route to N,N′-disubstituted and trisubstituted ureas. []
Q12: Have computational methods been used to study this compound?
A12: Yes, computational chemistry, particularly DFT calculations, has been extensively employed to investigate the conformational preferences, electronic properties, and reactivity of this compound. [, , , , , , ]
Q13: How do substituents on the phenyl ring affect the properties of this compound?
A13: Substituents on the phenyl ring significantly influence the conformational equilibrium, electronic distribution, and reactivity of this compound. [, , , ] These effects have been systematically investigated through experimental and computational studies, providing insights into structure-activity relationships.
Q14: Can constrained DFT be used to study electron transfer in systems containing this compound?
A14: Yes, constrained DFT has been successfully employed to calculate electron transfer parameters, such as driving force and reorganization energy, in systems containing this compound as a donor or acceptor moiety. [] For example, this method has provided insights into the charge recombination dynamics of this compound-anthraquinone dyads and triads. []
Q15: Has the metabolic fate of this compound derivatives been investigated?
A15: Yes, studies have examined the metabolism of certain this compound derivatives, such as N'-(2,4-dimethylphenyl)-N-methylformamidine (BTS-27271), a metabolite of the insecticide Amitraz. [] These studies have identified key metabolic pathways and intermediates, highlighting the role of enzymatic degradation in the detoxification of this compound-based compounds.
Q16: What analytical methods are used to detect and quantify this compound and its derivatives?
A16: Various analytical techniques have been employed to characterize and quantify this compound and its derivatives, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and NMR spectroscopy. [, , ] These methods are crucial for monitoring reactions, analyzing complex mixtures, and assessing environmental or biological samples.
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